(5Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]-5-heptenoic Acid
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Overview
Description
Latanoprost (free acid) is a biologically active form of the prodrug latanoprost, which is a prostaglandin F2α analog. It is primarily used in the treatment of open-angle glaucoma and ocular hypertension by reducing intraocular pressure. Latanoprost (free acid) works by increasing the outflow of aqueous humor from the eye, thus lowering intraocular pressure .
Preparation Methods
Synthetic Routes and Reaction Conditions
Latanoprost (free acid) is synthesized from its prodrug, latanoprost, through hydrolysis. The synthesis involves the esterification of a prostaglandin intermediate followed by hydrolysis to yield the free acid form. The reaction conditions typically involve the use of acidic or basic catalysts to facilitate the hydrolysis process .
Industrial Production Methods
Industrial production of latanoprost (free acid) involves large-scale hydrolysis of latanoprost. The process is optimized for high yield and purity, often using high-performance liquid chromatography (HPLC) for purification and quantification .
Chemical Reactions Analysis
Types of Reactions
Latanoprost (free acid) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can occur at specific sites on the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products
The major products formed from these reactions include various metabolites and derivatives of latanoprost (free acid), which can have different biological activities and properties .
Scientific Research Applications
Latanoprost (free acid) has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying prostaglandin analogs and their reactions.
Biology: It is used in research on cellular signaling pathways and receptor interactions.
Medicine: It is extensively studied for its therapeutic effects in glaucoma and ocular hypertension.
Industry: It is used in the development of new drug delivery systems and formulations
Mechanism of Action
Latanoprost (free acid) exerts its effects by binding to the prostaglandin F receptor in the ciliary muscle of the eye. This binding leads to the remodeling of the extracellular matrix, increasing the outflow of aqueous humor and thereby reducing intraocular pressure. The molecular targets involved include matrix metalloproteinases and other enzymes that regulate extracellular matrix turnover .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to latanoprost (free acid) include:
Bimatoprost: Another prostaglandin analog used for glaucoma treatment.
Travoprost: A prostaglandin analog with similar therapeutic effects.
Tafluprost: A prostaglandin analog with a different side effect profile .
Uniqueness
Latanoprost (free acid) is unique in its high efficacy and safety profile. It has a well-established mechanism of action and is widely used in clinical practice. Compared to other prostaglandin analogs, it has fewer systemic side effects and is well-tolerated by patients .
Properties
Molecular Formula |
C23H34O5 |
---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
(E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3S)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoic acid |
InChI |
InChI=1S/C23H34O5/c24-18(13-12-17-8-4-3-5-9-17)14-15-20-19(21(25)16-22(20)26)10-6-1-2-7-11-23(27)28/h1,3-6,8-9,18-22,24-26H,2,7,10-16H2,(H,27,28)/b6-1+/t18-,19-,20-,21+,22-/m1/s1 |
InChI Key |
HNPFPERDNWXAGS-PEWPPZROSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@H]1O)C/C=C/CCCC(=O)O)CC[C@@H](CCC2=CC=CC=C2)O)O |
Canonical SMILES |
C1C(C(C(C1O)CC=CCCCC(=O)O)CCC(CCC2=CC=CC=C2)O)O |
Origin of Product |
United States |
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